molecular formula C5H3ClNNaO2S B13664105 Sodium 3-chloropyridine-2-sulfinate

Sodium 3-chloropyridine-2-sulfinate

Cat. No.: B13664105
M. Wt: 199.59 g/mol
InChI Key: PYWYNZXQGDPPDP-UHFFFAOYSA-M
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Description

Sodium 3-chloropyridine-2-sulfinate (CAS 2733902-40-2) is a high-purity chemical compound with the molecular formula C5H3ClNNaO2S and a molecular weight of 199.59 g/mol . This organosulfur solid serves as a valuable synthetic building block in research and development, particularly in medicinal chemistry and materials science. The compound's structure, featuring both a sulfinate group and a chlorine atom on the pyridine ring, makes it a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and nucleophilic substitutions. Researchers utilize this compound primarily as a precursor for the synthesis of sulfone-containing derivatives and other functionalized pyridines. Proper handling is essential; the compound has hazard statements H315 and H319, indicating it may cause skin irritation and serious eye irritation . To ensure stability, it must be stored under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H3ClNNaO2S

Molecular Weight

199.59 g/mol

IUPAC Name

sodium;3-chloropyridine-2-sulfinate

InChI

InChI=1S/C5H4ClNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

PYWYNZXQGDPPDP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 3 Chloropyridine 2 Sulfinate and Analogous Pyridine Sulfinate Salts

Direct Synthetic Approaches

Direct methods for the synthesis of pyridine (B92270) sulfinates typically involve the formation of the sulfinate group on a pre-existing pyridine ring through reduction or sulfonylation reactions.

Reduction of Pyridine Sulfonyl Chlorides

A prevalent and traditional method for preparing sodium sulfinates is the reduction of their corresponding sulfonyl chlorides. rsc.org This approach is valued for its straightforwardness and use of readily available starting materials. The general procedure involves treating a pyridine sulfonyl chloride with a reducing agent, such as sodium sulfite (B76179) or zinc powder, in an aqueous medium. rsc.orgrsc.org

For instance, the reduction of p-toluenesulfonyl chloride using zinc dust and sodium carbonate in water is a well-established method to produce sodium p-toluenesulfinate. rsc.org A more common method employs sodium sulfite (Na₂SO₃) with sodium bicarbonate in water, typically heated to 70–80 °C, which yields the desired sodium sulfinate salt in high purity after recrystallization. rsc.org While these examples are for benzenoid systems, the methodology is broadly applicable to heteroaromatic sulfonyl chlorides, including those of pyridine. The reaction can be performed as a one-pot reductive process, which can then be used to form other derivatives like sulfinamides in situ. nih.gov

Table 1: Common Reducing Agents for Sulfonyl Chlorides

Reducing AgentTypical ConditionsReference
Sodium Sulfite (Na₂SO₃)Aqueous NaHCO₃, 70-80 °C rsc.org
Zinc Powder (Zn)Aqueous Na₂CO₃ or H₂O rsc.orgrsc.org
Triphenylphosphine (PPh₃)Used for in situ reduction to form sulfinamides nih.gov

Sulfonylation Reactions with Sulfur Dioxide Surrogates (e.g., DABSO)

Modern synthetic chemistry often favors the use of sulfur dioxide surrogates to avoid the challenges of handling gaseous SO₂. acs.org The most prominent of these is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable, solid reagent. acs.orgchemrxiv.org

This method typically involves the generation of a nucleophilic organometallic pyridine species, such as an organolithium or Grignard reagent, which then reacts with DABSO. rsc.orgacs.org The resulting sulfinate can be isolated as its sodium salt after an aqueous workup with a sodium base like sodium carbonate. rsc.org This approach allows for the synthesis of a diverse array of aryl and heteroaryl sulfinates. rsc.orgacs.org For example, aryl bromides can be converted to their corresponding Grignard or organolithium reagents and then trapped with DABSO to furnish the desired sodium sulfinate in good yields. rsc.org This method has been successfully applied to the synthesis of various sulfones in a one-pot, three-component reaction, highlighting the versatility of the in situ generated sulfinate intermediate. acs.org

Indirect Synthetic Pathways

Indirect routes involve the modification of a pyridine ring that already contains a suitable precursor functional group, such as a halogen or a sulfur-based group like a thiol.

Derivatization from Halogenated Pyridine Precursors

Halogenated pyridines serve as common and versatile starting materials for the synthesis of pyridine sulfinates. acs.org A key strategy involves a metal-halogen exchange reaction, where a bromo- or chloro-pyridine is treated with a strong base like butyllithium (B86547) to generate a lithiated pyridine intermediate. This highly reactive species can then be quenched with a sulfur dioxide source, such as DABSO or a related surrogate like N-(tert-butyldimethylsilyl)sulfinylamine (TIMSO), to form the corresponding sulfinate salt. tcichemicals.comnih.gov

A practical example is the synthesis of lithium 6-methoxypyridine-3-sulfinate, where 5-bromo-2-methoxypyridine (B44785) is lithiated with butyllithium and subsequently treated with TIMSO, yielding the product in 94% yield. tcichemicals.com This highlights the efficiency of using halogenated precursors for regioselective synthesis. Pyridine sulfinates prepared through these routes have proven to be excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a significant advantage over often unstable pyridine-boronic acids. nih.govsemanticscholar.orgrsc.org

Table 2: Synthesis of Pyridine Sulfinates from Halogenated Precursors

Halogenated PyridineReagentsProductYieldReference
5-Bromo-2-methoxypyridine1. n-BuLi, 2. TIMSOLithium 6-methoxypyridine-3-sulfinate94% tcichemicals.com
Aryl/Heteroaryl Bromides1. Mg or n-BuLi, 2. DABSO, 3. aq. Na₂CO₃Sodium Aryl/Heteroaryl SulfinatesGood-High rsc.org

Oxidation-Based Preparations (e.g., from Sulfides or Thiols)

The oxidation of sulfur-containing precursors like thiols (mercaptans) or sulfides (thioethers) presents another synthetic avenue to sulfinic acids and their salts. The oxidation of thiols with reagents such as hydrogen peroxide (H₂O₂) can proceed sequentially, first to a sulfenic acid and then to the more stable sulfinic acid. nih.gov

The reaction kinetics of such oxidations have been studied, revealing that the process is often base-catalyzed. nih.gov Similarly, disulfides can be oxidized to thiolsulfinates, which are related sulfur-oxygen compounds. mdpi.com While these methods are well-established for various organic substrates, their application specifically for the preparation of pyridine sulfinates involves the oxidation of a corresponding pyridine thiol (mercaptopyridine) or a dipyridyl sulfide. The choice of oxidant and reaction conditions is critical to stop the oxidation at the sulfinate stage and prevent further oxidation to the sulfonic acid.

Methodological Advancements in Pyridine Sulfinate Synthesis

The synthesis of pyridine sulfinates has benefited significantly from broader advancements in synthetic methodology. A major leap forward was the development and adoption of solid, stable sulfur dioxide surrogates like DABSO, which circumvented the need for handling gaseous and toxic SO₂. acs.org This has made the synthesis of sulfinates safer and more accessible.

Catalytic Strategies (e.g., Metal-Catalyzed Processes)

Metal-catalyzed reactions represent a cornerstone in the synthesis and application of pyridine sulfinates. These salts are particularly valuable as nucleophilic coupling partners in cross-coupling reactions, offering an alternative to the often unstable and difficult-to-prepare pyridine boronic acids. tcichemicals.comrsc.org

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for forming carbon-carbon bonds using pyridine sulfinates. rsc.orgthieme-connect.comthieme-connect.com Research has demonstrated that sodium pyridine sulfinates can be successfully coupled with a wide variety of aryl and heteroaryl halides. nih.gov This methodology is noted for its broad substrate scope and tolerance of various functional groups, making it suitable for applications in medicinal chemistry and library synthesis. nih.gov The typical catalytic system involves a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a base like potassium carbonate (K₂CO₃). nih.gov

Iron catalysis has also been explored for the synthesis of sulfonylated pyridines. An iron-catalyzed SₙAr (Nucleophilic Aromatic Substitution) reaction has been developed, providing a convenient and inexpensive route to these compounds. concordia.ca This method is advantageous as it utilizes a readily available and less expensive metal catalyst compared to palladium. concordia.ca

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving pyridine sulfinates.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with (Hetero)aryl Halides

Parameter Condition Source
Catalyst Pd(OAc)₂ (1-5 mol%) nih.gov
Ligand PCy₃ (2-10 mol%) nih.gov
Base K₂CO₃ (1.5 equiv.) nih.gov
Reactants Pyridine sodium sulfinate (1.5-2.0 equiv.), (Hetero)aryl halide (1.0 equiv.) nih.gov
Solvent 1,4-Dioxane (B91453) or Dibutyl ether (Bu₂O) nih.gov
Temperature 140-150 °C nih.gov
Time 3-18 hours nih.gov

Beyond metal-catalyzed cross-couplings, there are also reports of transition-metal-free desulfinative cross-coupling reactions where heteroaryl sulfinates react with Grignard reagents. tcichemicals.com

Green Chemistry Principles in Sulfinate Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of sulfinates. rsc.orgresearchgate.net This involves the careful selection of solvents and reagents to minimize environmental impact and enhance safety. researchgate.net

The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction mixture. researchgate.net The ideal green solvent is non-toxic, non-volatile, readily available, and biodegradable. researchgate.netmdpi.com

Water is considered a highly desirable green solvent due to its abundance, non-flammability, and lack of toxicity. rsc.orgresearchgate.net Its use can improve reaction efficiency and selectivity while reducing environmental harm. researchgate.net For instance, the synthesis of sulfonamides from sodium sulfinates has been demonstrated efficiently in water at room temperature, utilizing a sub-stoichiometric amount of iodine. rsc.org

In addition to water, other alternative reaction media are being explored:

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point lower than the individual components. researchgate.net Hydrophobic deep eutectic solvents (HDESs), particularly those based on natural compounds like terpenes, are gaining attention as green solvents due to their biodegradability, low water solubility, and low viscosity, which can improve mass transfer in extraction processes. mdpi.com

Supercritical Carbon Dioxide (scCO₂): This non-toxic, non-flammable, and inexpensive medium is another promising alternative to traditional organic solvents. rsc.orgresearchgate.net

Ionic Liquids (ILs): These salts with low melting points have negligible vapor pressure, making them non-volatile. rsc.orgmdpi.com

The principle of "the best solvent is no solvent" is also a key consideration, encouraging the development of solvent-free reaction conditions where possible. rsc.org

The design and use of sustainable reagents aim to replace hazardous or inefficient chemicals with safer and more atom-economical alternatives.

One common route to sodium sulfinates involves the reduction of the corresponding sulfonyl chlorides. rsc.org Green chemistry principles can be applied here by choosing milder and more sustainable reducing agents. For example, sodium dithionite (B78146) (Na₂S₂O₄) has been used for the sulfinatodehalogenation of chlorotrifluoromethane (B1293557) to produce sodium triflinate in quantitative yield. rsc.org

Another approach involves the use of sulfur dioxide (SO₂) surrogates. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a solid, stable alternative to gaseous SO₂, facilitating easier handling and safer reaction conditions for the synthesis of aryl sulfinates from aryl bromides. rsc.org

Furthermore, developing novel reagents that enable more efficient bond-forming strategies aligns with sustainable design. A bifunctional aminomethyl sulfone reagent has been developed that allows for palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes, showcasing high reactivity and stereoselectivity. acs.org Such reagents can lead to more efficient synthetic routes with less waste. acs.org

The table below highlights examples of more sustainable reagents used in sulfinate synthesis.

Table 2: Examples of Sustainable Reagents in Sulfinate Synthesis

Reagent/System Application Advantage Source
Sodium Dithionite (Na₂S₂O₄) Sulfinatodehalogenation Quantitative yield, alternative to harsher reagents rsc.org
DABSO (SO₂ surrogate) Synthesis of aryl sulfinates Solid, stable, and safer alternative to gaseous SO₂ rsc.org
NaOMe in MeOH Synthesis of triflinate salts Mild reaction conditions rsc.org
Iodine in Water Synthesis of sulfonamides from sulfinates Eco-friendly solvent, room temperature, sub-stoichiometric catalyst rsc.org
Aminomethyl sulfones Asymmetric aminomethylative sulfonylation High reactivity and stereoselectivity, efficient bond formation acs.org

By focusing on catalytic efficiency, alternative solvents, and thoughtfully designed reagents, the synthesis of sodium 3-chloropyridine-2-sulfinate and its analogs can be made more sustainable and environmentally benign.

Reactivity and Transformational Chemistry of Sodium 3 Chloropyridine 2 Sulfinate

Cross-Coupling Reactions as a Primary Transformative Pathway

Cross-coupling reactions represent a cornerstone of contemporary synthetic chemistry, and sodium pyridine-2-sulfinates, including the 3-chloro substituted variant, have proven to be highly effective nucleophilic partners. rsc.orgsigmaaldrich.com They offer a stable, easy-to-handle alternative to often unstable and difficult-to-prepare pyridine-2-boronic acids for the synthesis of bi- and poly-heterocyclic compounds. rsc.orgacs.orgnih.gov

Palladium catalysis is the most established method for activating pyridine (B92270) sulfinates in cross-coupling reactions. The general mechanism for this desulfinative process involves the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition with a (hetero)aryl halide. nih.gov This is followed by a transmetalation step with the sodium sulfinate salt, creating a palladium sulfinate intermediate. nih.gov Subsequently, the intermediate extrudes sulfur dioxide (SO₂), and reductive elimination yields the desired coupled product while regenerating the Pd(0) catalyst. nih.govnih.gov

The palladium-catalyzed desulfinative coupling of sodium pyridine-2-sulfinates with aryl and heteroaryl halides is a powerful tool for forming C(sp²)-C(sp²) bonds, leading to a diverse range of bipyridines and arylated pyridines. acs.orgnih.gov These reactions are typically high-yielding and demonstrate the utility of sulfinates as robust nucleophilic reagents. nih.gov For instance, the coupling of various substituted pyridine-2-sulfinates with aryl halides like 4-bromotoluene (B49008) and 4-chlorotoluene (B122035) proceeds efficiently to give the corresponding 2-arylpyridine products. nih.gov

The reaction conditions generally involve a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base, typically potassium carbonate (K₂CO₃), in a high-boiling solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.govresearchgate.net The unsubstituted sodium pyridine-2-sulfinate, for example, couples with 4-bromotoluene to produce the product in excellent yield. nih.gov This methodology has been successfully applied on a preparative scale, highlighting its robustness. semanticscholar.org

EntryPyridine SulfinateCoupling PartnerProductYield (%)
1Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-Tolyl)pyridine91
2Sodium pyridine-2-sulfinate4-Chlorotoluene2-(p-Tolyl)pyridine82
3Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Bromotoluene2-(p-Tolyl)-5-(trifluoromethyl)pyridine95
4Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Chlorotoluene2-(p-Tolyl)-5-(trifluoromethyl)pyridine85

Table 1: Examples of Palladium-Catalyzed C(sp²)-C(sp²) Coupling. nih.gov

A significant advantage of the palladium-catalyzed desulfinative cross-coupling is its broad substrate scope, particularly with respect to the heteroaryl halide coupling partner. nih.gov This allows for the synthesis of a wide array of linked bis-heterocyclic structures, which are of great interest in medicinal chemistry. nih.govresearchgate.net

The reaction is not limited to simple benzene (B151609) derivatives; a variety of complex and functionalized heteroaryl halides can be successfully employed. This includes other pyridines, pyrazines, pyrimidines, quinolines, and imidopyridines. semanticscholar.org The methodology tolerates a range of functional groups, making it suitable for late-stage functionalization in drug discovery programs. nih.gov Both electron-rich and electron-deficient heteroaryl halides can participate effectively in the coupling process. nih.gov

EntryPyridine SulfinateHeteroaryl HalideProductYield (%)
1Sodium 5-(trifluoromethyl)pyridine-2-sulfinate2-Bromopyridine5-(Trifluoromethyl)-2,2'-bipyridine91
2Sodium 5-(trifluoromethyl)pyridine-2-sulfinate2-Chloropyrazine2-(5-(Trifluoromethyl)pyridin-2-yl)pyrazine81
3Sodium 5-methoxypyridine-2-sulfinate2-Chloropyrimidine5-Methoxy-2-(pyrimidin-2-yl)pyridine80
4Sodium 5-cyanopyridine-2-sulfinate3-Bromoquinoline5-Cyano-2-(quinolin-3-yl)pyridine72

Table 2: Substrate Scope in Heteroaryl Halide Coupling. nih.govsemanticscholar.org

While palladium catalysis is predominant, nickel-catalyzed reactions offer a complementary and sometimes advantageous alternative for coupling reactions involving pyridine derivatives. Nickel catalysts are particularly effective in cross-electrophile couplings, where two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, are coupled. nih.gov This approach avoids the need to pre-form an organometallic nucleophile. nih.gov

Furthermore, the combination of nickel catalysis with photoredox catalysis has enabled the sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates at room temperature. nih.govmdpi.com In this dual catalytic system, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) with the sodium sulfinate to generate a sulfonyl radical. nih.gov This radical then engages with the nickel catalytic cycle to facilitate the cross-coupling with the halide partner, demonstrating excellent functional group tolerance. nih.gov The protocol is effective even for less reactive aryl chlorides. nih.gov

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Sulfur-Centered Radical Chemistry

Beyond two-electron cross-coupling pathways, sodium 3-chloropyridine-2-sulfinate can engage in one-electron processes, leveraging the chemistry of sulfur-centered radicals. This reactivity manifold opens up distinct synthetic possibilities for functionalization.

Sulfonyl radicals (RSO₂•) are readily generated from sodium sulfinates through oxidation. rsc.orgresearchgate.netresearchgate.net This can be achieved using chemical oxidants, electrochemical methods, or, more recently, through visible-light photoredox catalysis. nih.govresearchgate.netnih.govrsc.org Upon excitation by visible light, a suitable photocatalyst can oxidize the sulfinate salt via a single-electron transfer (SET) process to produce the corresponding sulfonyl radical. nih.govnih.gov

Once generated, these sulfonyl radicals are versatile intermediates. A primary mode of reactivity is their addition to unsaturated C-C bonds, such as those in alkenes. nih.govrsc.org This addition forms a new carbon-centered radical, which can then be trapped or participate in further radical chain propagation steps. nih.gov This strategy has been harnessed in three-component reactions where a sulfonyl radical and a pyridyl group are incorporated across an alkene, providing access to complex β-pyridyl alkyl sulfones. rsc.org The generation of sulfonyl radicals from sulfinates offers a powerful method for constructing C-S bonds under mild conditions, avoiding the use of harsh reagents. researchgate.netrsc.org

Radical Cyclization Cascades

This compound can serve as a precursor to sulfonyl radicals, which are key intermediates in various radical cyclization cascades. researchgate.net The generation of the 3-chloro-2-pyridylsulfonyl radical from the corresponding sulfinate salt allows for its participation in intramolecular addition reactions with suitably positioned unsaturated bonds within a molecule. This process initiates a cascade of cyclization events, leading to the formation of complex polycyclic structures.

The synthetic utility of these radical cyclization cascades is significant for the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds. nih.gov The regioselectivity of the initial radical addition and the stereochemical outcome of the subsequent cyclization steps are influenced by factors such as the nature of the tether connecting the radical acceptor, the substitution pattern of the alkene or alkyne, and the reaction conditions. nih.gov

For instance, a common strategy involves the generation of the sulfonyl radical, which then adds to a pendant alkene. The resulting carbon-centered radical can then undergo further cyclization onto another unsaturated moiety, such as an aromatic ring or another double or triple bond. This sequence allows for the rapid assembly of intricate molecular architectures from relatively simple starting materials. The 3-chloro substituent on the pyridine ring can also influence the electronic properties of the radical and the subsequent intermediates, potentially affecting the efficiency and selectivity of the cyclization process.

Bond-Forming Reactions Beyond Cross-Coupling

This compound is a versatile reagent that participates in a variety of bond-forming reactions beyond traditional cross-coupling, enabling the synthesis of diverse organosulfur compounds. rsc.orgrsc.org These transformations often proceed through the generation of a sulfonyl radical or by the sulfinate acting as a nucleophile. researchgate.netrsc.org

Carbon-Sulfur Bond Formation (e.g., Sulfones, Sulfides)

The formation of carbon-sulfur (C-S) bonds using this compound is a fundamental transformation for the synthesis of sulfones and, less directly, sulfides. rsc.orgrsc.org

Sulfones: The most direct application of this compound is in the synthesis of sulfones. organic-chemistry.org This can be achieved through several methods:

Reaction with Alkyl Halides: In a classic nucleophilic substitution, the sulfinate anion displaces a halide from an alkyl halide to form the corresponding sulfone. organic-chemistry.org This reaction is often facilitated by polar aprotic solvents.

Addition to Alkenes and Alkynes: Radical addition of the 3-chloro-2-pyridylsulfonyl radical, generated from the sulfinate, to alkenes and alkynes is a powerful method for constructing sulfones. organic-chemistry.org This can be initiated by thermal or photochemical methods, or through the use of a radical initiator. organic-chemistry.org Electrochemical methods have also been developed for the sulfonylation of alkynes. organic-chemistry.org

Oxidative Coupling: In some cases, oxidative coupling reactions can lead to the formation of sulfones from sulfinates and various coupling partners.

Reactant TypeReaction ConditionsProduct TypeReference(s)
Alkyl HalidesNucleophilic SubstitutionAlkyl Pyridyl Sulfones organic-chemistry.org
Alkenes/AlkynesRadical AdditionVinyl/Alkynyl Pyridyl Sulfones organic-chemistry.org
AlkenesPhotocatalysisβ-Hydroxysulfones organic-chemistry.org

Sulfides: While not a direct precursor to sulfides, the sulfone group derived from this compound can be reduced to the corresponding sulfide. However, more direct routes to sulfides typically involve other sulfur-containing starting materials. researchgate.net The primary role of the sulfinate is in the formation of the more oxidized sulfone linkage. researchgate.net

Nitrogen-Sulfur Bond Formation (e.g., Sulfonamides)

This compound is a key starting material for the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. nih.govresearchgate.net The formation of the nitrogen-sulfur (N-S) bond can be accomplished through a one-pot reaction where the sulfinate is first converted to a more reactive intermediate, such as a sulfonyl chloride or sulfonyl bromide, which then reacts with an amine. sci-hub.se

An alternative and widely used method involves the direct coupling of the sodium sulfinate with an amine in the presence of an oxidizing agent. nih.gov Iodine-mediated coupling is a common and efficient approach for this transformation, proceeding under mild, metal-free conditions. acs.org This method is attractive due to its operational simplicity and broad functional group tolerance. acs.org The reaction is believed to proceed through the in situ formation of a sulfonyl iodide intermediate.

Amine TypeCoupling ConditionsProduct TypeReference(s)
Primary/Secondary AminesI2-mediated couplingN-Substituted Pyridyl Sulfonamides acs.org
AmmoniaI2-mediated couplingPrimary Pyridyl Sulfonamides acs.org
AminesNH4I-mediated couplingN-Substituted Pyridyl Sulfonamides nih.gov

Sulfur-Sulfur Bond Formation (e.g., Thiosulfonates)

The synthesis of thiosulfonates from this compound involves the formation of a sulfur-sulfur (S-S) bond. nih.gov This can be achieved through several methods:

Reaction with Thiols: The oxidative coupling of this compound with thiols in the presence of a catalyst, such as copper or iron salts, under aerobic conditions yields unsymmetrical thiosulfonates. nih.gov

Reaction with Disulfides: Iodine-catalyzed oxidative sulfenylation of disulfides with this compound provides a straightforward route to thiosulfonates. nih.gov

Disproportionation Reaction: In the presence of a Lewis acid like boron trifluoride diethyl etherate, this compound can undergo a disproportionation reaction to form symmetrical thiosulfonates. nih.govgoogle.com This method can also be applied in a crossed-coupling fashion to generate unsymmetrical thiosulfonates. google.com

These reactions highlight the versatility of the sulfinate group in forming S-S bonds, leading to the valuable thiosulfonate functionality. uantwerpen.be

ReactantCatalyst/ReagentProductReference(s)
ThiolsCuI/Phen·H2O or FeCl3Unsymmetrical Thiosulfonates nih.gov
DisulfidesI2Thiosulfonates nih.gov
Sodium Sulfinate (self-coupling)BF3·OEt2Symmetrical Thiosulfonates nih.govgoogle.com

Electrochemical Transformations

Electrochemical methods offer a green and efficient alternative for the transformation of this compound. rsc.orgresearchgate.net By employing an electric current instead of chemical oxidants or reductants, these methods can generate reactive sulfonyl radical intermediates under mild conditions. researchgate.net

A notable application is the electrochemical sulfonylation of alkynes. organic-chemistry.org In an undivided cell under constant current electrolysis, this compound can react with terminal alkynes to furnish the corresponding alkynyl sulfones in good yields. organic-chemistry.org This process is typically transition-metal-free, external oxidant-free, and base-free, making it an environmentally benign protocol. organic-chemistry.org The reaction is believed to proceed via a radical pathway initiated by the anodic oxidation of the sulfinate. organic-chemistry.org

The scope of these electrochemical transformations is broad, with potential for various other bond-forming reactions, including C-S, N-S, and S-S bond formation, by carefully controlling the reaction parameters such as electrode material, solvent, and electrolyte. researchgate.netrsc.org

Photoredox Catalyzed Transformations

Photoredox catalysis has emerged as a powerful tool for the activation of this compound under mild conditions using visible light. rsc.orgacs.org This methodology allows for the generation of sulfonyl radicals through a single-electron transfer (SET) process between an excited photocatalyst and the sulfinate salt. nih.gov

A prominent application is the Ni/photoredox dual-catalyzed cross-coupling of this compound with aryl halides to form aryl sulfones. rsc.org This reaction proceeds at room temperature and exhibits broad functional group tolerance. rsc.orgacs.org The proposed mechanism involves the generation of the sulfonyl radical via photoredox catalysis, which then enters the nickel catalytic cycle.

Furthermore, photoredox catalysis can be employed for the direct conversion of alcohols and alkyl bromides into the corresponding sulfinates, which can then be used in subsequent transformations. nih.gov While not a direct transformation of this compound itself, this highlights the synergy between photoredox catalysis and sulfinate chemistry. These methods often utilize easily oxidized radical precursors to facilitate the efficient synthesis of the desired sulfur-containing products. nih.govdomainex.co.uk

Reaction TypeCatalysisKey FeaturesReference(s)
Cross-coupling with Aryl HalidesNi/Photoredox Dual CatalysisRoom temperature, broad scope rsc.orgacs.org
Debrominative/Deoxygenative SulfinationPhotoredox CatalysisMild radical generation nih.gov
Sulfonylation of AlkenesPhotoredox CatalysisRadical addition/cyclization nih.gov

Reactivity in Heterocycle Synthesis

Following a comprehensive review of available scientific literature, there is currently no documented evidence of this compound being utilized in the specific reactivity pathways outlined below. The requested sections are based on a chemical transformation that does not appear in published research.

Mechanistic Investigations of Reactions Involving Sodium 3 Chloropyridine 2 Sulfinate

Elucidation of Catalytic Cycles

The palladium-catalyzed desulfinative cross-coupling of (hetero)aryl sulfinates with aryl halides is a prominent method for forming carbon-carbon bonds. nih.govnih.gov These reactions offer significant advantages over classical methods that use boronic acids, particularly for heterocyclic systems like pyridines. nih.govsemanticscholar.org The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO₂), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govacs.org

A detailed investigation using sodium pyridine-2-sulfinate as a model substrate has provided significant insights into this cycle. nih.gov The study compared its reactivity with a carbocyclic analog, sodium 4-methylbenzenesulfinate (B2793641), revealing crucial differences in their mechanistic pathways. nih.govnih.gov

The catalytic cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species. nih.govnih.gov This step is common to many palladium-catalyzed cross-coupling reactions. nih.gov The Pd(0) catalyst itself is typically generated in situ from a Pd(II) precatalyst, such as palladium(II) acetate (B1210297). nih.govacs.org Studies have shown that the homocoupling of two sulfinate molecules can facilitate this reduction from Pd(II) to the catalytically active Pd(0). nih.gov

An independently synthesized oxidative addition complex, (4-F-C₆H₄)Pd(PCy₃)₂(Br), proved to be a competent catalyst for the desulfinative coupling, yielding reaction rates and yields similar to those from the standard Pd(OAc)₂/PCy₃ system. acs.org This confirms that the oxidative addition complex is a key intermediate in the catalytic cycle. acs.org For carbocyclic sulfinates, this oxidative addition complex is often the resting state of the catalyst, indicating that the subsequent transmetalation step is turnover-limiting. nih.govnih.gov

Transmetalation is the step where the sulfinate group replaces the halide on the palladium(II) center, forming a palladium sulfinate intermediate. nih.govnih.gov The nature of this process can be highly dependent on the sulfinate substrate. nih.govacs.org

In studies with sodium pyridine-2-sulfinate, direct reaction of the oxidative addition complex with the sulfinate salt allowed for the isolation and characterization of a stable, monomeric palladium sulfinate complex. acs.org This complex features a strong κ²-N,O-chelation from the pyridine-2-sulfinate ligand to the palladium center. acs.org The formation of this stable five-membered ring palladacycle is a critical feature of the mechanism for pyridine-2-sulfinates. acs.org

In contrast, the analogous reaction with a carbocyclic sulfinate (sodium 4-methylbenzenesulfinate) under the same conditions led to the formation of a dimeric palladium sulfinate complex. acs.org This structural difference has profound implications for the subsequent steps of the catalytic cycle. acs.org The general trends for transmetalation suggest the process is accelerated by more electron-rich nucleophiles (the sulfinate) and more electron-poor electrophiles (the aryl group on the palladium complex). nih.gov

Following transmetalation, the catalytic cycle concludes with the extrusion of sulfur dioxide (SO₂) from the palladium sulfinate intermediate, followed by reductive elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst. nih.govnih.gov

For pyridine-2-sulfinate, the chelated Pd(II) sulfinate complex formed after transmetalation is the catalyst's resting state. nih.gov This indicates that the subsequent step, the extrusion of SO₂, is the turnover-limiting (rate-determining) step for this class of substrate. nih.govacs.org The stability of the chelated intermediate significantly slows the rate of SO₂ loss. acs.org

While palladium catalysis is a well-supported mechanism, sodium sulfinates are also known to participate in reactions via radical pathways. researchgate.netresearchgate.net These compounds can act as effective precursors to sulfonyl radicals (RSO₂•) through processes initiated by oxidants, heat, or light. researchgate.netyoutube.com

A proposed radical mechanism involves the formation of a sulfonyl radical from the sodium sulfinate salt. This radical could then participate in a chain reaction. libretexts.org The key steps in such a radical chain reaction are:

Initiation: Generation of the initial sulfonyl radical from the sulfinate salt. youtube.comlibretexts.org

Propagation: The sulfonyl radical reacts with another species (e.g., an aryl halide) to form a new radical and a stable molecule. This new radical continues the chain. youtube.comlibretexts.org

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain. youtube.com

In the context of cross-coupling, it has been proposed that an alkyl radical can be generated, and controlling its fate is key to a successful reaction. nih.gov Some transformations involving sodium sulfinates are explicitly designed to proceed through radical intermediates, such as in the synthesis of disulfides or 3-sulfenylchromones, where a thiyl radical is implicated. researchgate.net It is therefore plausible that under certain conditions, particularly if the palladium catalyst is inefficient or deactivated, a competing radical pathway could contribute to product formation or side reactions.

Pathways in Palladium-Catalyzed Desulfinative Couplings

Kinetic Studies and Reaction Rate Determinants

Kinetic analysis has been instrumental in distinguishing the mechanistic pathways for different sulfinate substrates in palladium-catalyzed desulfinative couplings. nih.govnih.gov Initial rate studies comparing sodium pyridine-2-sulfinate and sodium 4-methylbenzenesulfinate in their reaction with 1-bromo-4-fluorobenzene (B142099) revealed different rate-determining steps. nih.govacs.org

For the reaction involving sodium pyridine-2-sulfinate , the rate-determining step was identified as the extrusion of SO₂ from the chelated palladium sulfinate complex. nih.govacs.org This is consistent with the observation that this stable complex is the catalyst's resting state. acs.org The reaction shows a first-order dependence on the concentration of the palladium catalyst, which supports a unimolecular rate-determining step (SO₂ loss) from the catalyst resting state. acs.org

For the reaction with sodium 4-methylbenzenesulfinate , the turnover-limiting step is transmetalation. nih.govnih.gov This is supported by the identification of the oxidative addition complex as the resting-state intermediate. acs.org The reaction kinetics for the carbocyclic sulfinate were found to be more complex, with a half-order dependence on the palladium catalyst concentration observed. acs.org

The role of additives like potassium carbonate (K₂CO₃) has also been investigated. It was found to have a dual function: it removes free SO₂ from the reaction medium and the potassium cation can accelerate the transmetalation step, particularly in the case of the carbocyclic sulfinate where this step is rate-limiting. nih.gov

Identification and Characterization Methodologies for Reaction Intermediates

The elucidation of reaction mechanisms involving Sodium 3-chloropyridine-2-sulfinate is critically dependent on the successful identification and characterization of transient intermediates. These short-lived species provide a molecular-level view of the reaction pathway, offering insights into bond formation and cleavage events. A variety of sophisticated methodologies are employed to detect, trap, and characterize these intermediates, ranging from spectroscopic techniques to computational modeling.

At its core, the study of reaction intermediates in the context of sulfinate chemistry involves a multi-pronged approach. Direct observation through spectroscopic methods is often the most desirable, providing structural information in real-time. However, the inherent instability of many intermediates necessitates the use of trapping experiments, where the transient species reacts with a known agent to form a stable, characterizable product. Complementing these experimental techniques, computational studies have emerged as a powerful tool for predicting the structures and energies of potential intermediates and transition states, guiding experimental design and interpretation.

The choice of methodology is dictated by the specific reaction conditions and the expected nature of the intermediate. For instance, reactions suspected of proceeding through radical pathways are often investigated using radical trapping agents, while the involvement of ionic intermediates may be probed by altering solvent polarity or through the use of specific cation or anion scavengers. The following sections detail the primary techniques and research findings related to the identification and characterization of reaction intermediates in processes involving sulfinate compounds, with applicability to this compound.

Spectroscopic Techniques

Spectroscopic methods allow for the in-situ detection and structural elucidation of reaction intermediates. These techniques are powerful because they provide direct evidence for the existence of transient species.

Spectroscopic MethodDescriptionApplication in Sulfinate Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. Low-temperature NMR can be used to slow down reactions and observe the signals of otherwise transient intermediates.While direct observation of intermediates in rapid sulfinate reactions at room temperature is challenging, low-temperature NMR studies can potentially identify and characterize thermally stable intermediates or pre-equilibrium complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy Also known as Electron Spin Resonance (ESR), this technique is specifically used to detect and study species with unpaired electrons, such as radicals.In reactions where a single-electron transfer mechanism is suspected, EPR spectroscopy is the definitive method for detecting and characterizing any radical intermediates that may be formed from the sulfinate.
Mass Spectrometry (MS) Mass spectrometry can be used to detect the mass-to-charge ratio of transient species. Techniques like electrospray ionization (ESI-MS) can be used to gently transfer ions from solution into the gas phase for detection.ESI-MS can be employed to identify charged intermediates, such as sulfinate-derived radical anions or cationic adducts, by directly sampling the reaction mixture over time.
Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques provide information about the functional groups present in a molecule. Time-resolved IR spectroscopy can monitor changes in functional groups as a reaction progresses, indicating the formation and decay of intermediates.Changes in the S=O stretching frequency in the IR or Raman spectrum can signal the transformation of the sulfinate group into a different sulfur-containing functionality, characteristic of an intermediate species.

Trapping Experiments

Trapping experiments are designed to convert a highly reactive intermediate into a more stable product, which can then be isolated and characterized using standard analytical techniques. The choice of trapping agent is crucial and depends on the suspected nature of the intermediate.

Trapping AgentType of Intermediate TrappedMechanism of TrappingExample from Related Chemistry
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) Radical intermediatesTEMPO is a stable radical that readily reacts with transient radical species to form a stable adduct, which can be detected by mass spectrometry or NMR.In studies of sulfinate reactivity, the absence of inhibition by TEMPO has been used to rule out a radical pathway. rsc.org
Nitrone Spin Traps (e.g., PBN, DMPO) Radical intermediatesNitrones react with radicals to form stable nitroxide adducts that have characteristic EPR spectra, allowing for the identification of the original radical.This technique is widely applicable in organic chemistry to intercept and identify fleeting radical species.
Electrophiles (e.g., alkyl halides) Nucleophilic intermediatesIf a nucleophilic intermediate is formed, it can be trapped by adding a reactive electrophile to the reaction mixture, leading to a stable, covalently modified product.Sulfinates themselves are nucleophilic and can react with electrophiles; a more nucleophilic intermediate would be expected to react even more readily.
Nucleophiles (e.g., alcohols, amines) Electrophilic intermediatesElectrophilic intermediates can be trapped by the addition of a nucleophile, which will attack the electrophilic center to form a stable adduct.The formation of stable intermediates with electrophiles is a known reaction pathway for sulfinates.

Computational Studies

Computational chemistry provides a theoretical framework for understanding reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to predict the structures and relative stabilities of intermediates and transition states.

Computational MethodInformation ObtainedRelevance to Sulfinate Chemistry
Density Functional Theory (DFT) DFT calculations can provide optimized geometries, electronic structures, and relative energies of reactants, intermediates, transition states, and products.DFT has been used to investigate the mechanistic pathways of reactions involving sulfonylpyridinium salts, which are structurally related to this compound. These studies can predict the feasibility of different reaction pathways and the nature of the intermediates involved.
Natural Bond Orbital (NBO) Analysis NBO analysis provides insights into the bonding and electronic delocalization within a molecule.For sulfinate-containing molecules, NBO analysis can reveal hyperconjugation effects that stabilize certain conformations or intermediates.
Molecular Electrostatic Potential (MEP) Maps MEP maps visualize the electrostatic potential on the electron density surface of a molecule, highlighting regions of positive and negative charge.MEP maps can indicate the likely sites of nucleophilic or electrophilic attack on a sulfinate or its derived intermediates.

The combination of these diverse methodologies provides a robust toolkit for the detailed investigation of reaction mechanisms involving this compound. While direct experimental data on the intermediates of this specific compound may be limited in publicly available literature, the principles and techniques described are standard practice in the field of physical organic chemistry and are directly applicable to elucidating its reactivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Sodium 3-chloropyridine-2-sulfinate" in solution.

¹H NMR Spectroscopy: In a deuterated solvent like D₂O, the proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons. The electron-withdrawing nature of the chloro and sulfinate groups would influence the chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum. For a related compound, sodium 3-cyclopropylpyridine-2-sulfinate, the pyridine protons are observed as a doublet between δ 8.5–8.7 ppm (H-6), a triplet at δ 7.9–8.1 ppm (H-4), and a doublet of doublets at δ 7.5–7.7 ppm (H-5).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyridine ring will exhibit characteristic chemical shifts. For instance, in sodium 3-cyclopropylpyridine-2-sulfinate, the carbon attached to the sulfinate group (C-2) resonates at approximately δ 155–160 ppm, while the other aromatic carbons appear between δ 120–135 ppm.

Solid-state NMR can also be employed to study the compound in its solid form, which can be particularly useful when comparing with data from powder X-ray diffraction. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Sodium Pyridine-2-sulfinate in D₂O

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
H-68.5 - 8.7d
H-47.9 - 8.1t
H-57.5 - 7.7dd
¹³C NMR
C-2155 - 160s
C-3145 - 150s
C-4, C-5, C-6120 - 135s
Data based on sodium 3-cyclopropylpyridine-2-sulfinate. d = doublet, t = triplet, dd = doublet of doublets, s = singlet.

Infrared (IR) Spectroscopic Techniques

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in "this compound". The vibrational frequencies of the sulfinate group are particularly characteristic.

Key expected absorptions include:

S-O Asymmetric Stretching: A strong band typically appearing in the range of 1180–1220 cm⁻¹.

S-O Symmetric Stretching: Another strong band observed between 1040–1080 cm⁻¹.

Pyridine Ring Vibrations: C=C stretching vibrations are expected in the 1600–1650 cm⁻¹ region, while C-H stretching vibrations appear around 3050–3100 cm⁻¹.

These characteristic peaks allow for the confirmation of the sulfinate functional group and the pyridine ring within the molecule's structure.

Table 2: Characteristic Infrared Absorption Frequencies for a Substituted Sodium Pyridine-2-sulfinate

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Sulfinate (S-O)Asymmetric Stretch1180 - 1220
Sulfinate (S-O)Symmetric Stretch1040 - 1080
Pyridine (C=C)Ring Stretch1600 - 1650
Pyridine (C-H)Ring Stretch3050 - 3100
Data based on sodium 3-cyclopropylpyridine-2-sulfinate.

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of "this compound".

Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS is expected to show a prominent peak corresponding to the 3-chloropyridine-2-sulfinate anion. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the anion. For a similar compound, sodium 3-cyclopropylpyridine-2-sulfinate, a dominant peak at m/z 193.1 corresponding to the deprotonated sulfinate anion is observed.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion. Common fragmentation patterns for sulfinates include the loss of sulfur dioxide (SO₂). This information is crucial for confirming the structure of the molecule. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Growing a suitable single crystal of "this compound" would allow for its definitive structural elucidation using single crystal X-ray diffraction. rigaku.com This technique provides precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions. researchgate.netmdpi.com The resulting three-dimensional atomic structure is unambiguous. rigaku.com For instance, the analysis of a fused triazolo-thiadiazole compound revealed a monoclinic crystal system with a P2₁/n space group, providing detailed information on its molecular and supramolecular structure. mdpi.com

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample of "this compound". scielo.org.mx The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters. researchgate.netnih.gov The PXRD pattern can be compared to patterns calculated from single crystal X-ray diffraction data to confirm the bulk material's identity. nih.gov Standard X-ray diffraction powder patterns for various sodium-containing compounds are available in databases for comparison. nist.govnist.gov

Other Spectroscopic Methods

Other spectroscopic techniques can provide further information about the electronic properties of "this compound".

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of "this compound" in a suitable solvent would reveal information about its electronic transitions. The interaction between N-aminopyridinium salts and sodium sulfinates can form electron-donor-acceptor (EDA) complexes that absorb light and can be studied by UV-Vis spectroscopy. researchgate.net The study of a sodium triazino-quinazoline acetate (B1210297) derivative in different solvents showed three absorption bands in the ranges of 190–227 nm, 260–284 nm, and 328–348 nm, which were assigned to specific electronic transitions. zsmu.edu.uadoaj.org

Electron Spin Resonance (ESR) for Radicals: While "this compound" itself is not a radical, ESR (or EPR) spectroscopy could be relevant if the compound is involved in reactions that generate radical species. Sulfinates can act as radical precursors, for example, by generating radicals through single-electron transfer, which could then be studied by ESR. researchgate.net

Elemental Analysis Techniques

Elemental analysis is a cornerstone of chemical characterization, providing fundamental insights into the elemental composition of a compound. For a novel or synthesized compound like this compound, elemental analysis serves as a primary method to confirm its empirical formula and assess its purity. This process involves the quantitative determination of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), with separate methods employed for heteroatoms like chlorine (Cl) and sodium (Na).

Theoretical and Experimental Elemental Composition

The theoretical elemental composition is calculated from the molecular formula of this compound, which is C₅H₃ClNNaO₂S. The molecular weight of this compound is 199.59 g/mol . The expected weight percentages of each element are crucial benchmarks against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

This interactive table provides the theoretical percentage of each element in the compound.

Element Symbol Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Percentage (%)
Carbon C 12.01 5 60.05 30.09
Hydrogen H 1.01 3 3.03 1.52
Chlorine Cl 35.45 1 35.45 17.76
Nitrogen N 14.01 1 14.01 7.02
Sodium Na 22.99 1 22.99 11.52
Oxygen O 16.00 2 32.00 16.03
Sulfur S 32.07 1 32.07 16.07
Total 199.59 100.00

Experimental values are obtained through various analytical techniques. For publication in scholarly journals, a common requirement is that the experimentally determined values for C, H, and N must be within ±0.4% of the calculated theoretical values, a standard that underscores the precision required in these analyses. nih.gov

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

This interactive table presents a hypothetical comparison between theoretical values and typical experimental results for elemental analysis, illustrating the expected accuracy.

Element Theoretical % Hypothetical Experimental % Deviation %
Carbon (C) 30.09 30.25 +0.16
Hydrogen (H) 1.52 1.49 -0.03
Nitrogen (N) 7.02 6.91 -0.11
Sulfur (S) 16.07 15.89 -0.18

Detailed Research Findings

Combustion Analysis (CHNS Analysis): The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis. nih.gov This technique involves burning a small, precisely weighed sample of this compound in a stream of pure oxygen at high temperatures (around 1000°C). bldpharm.comnih.gov This process converts the elements into simple gaseous compounds: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and/or nitrogen oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). nih.gov

These combustion products are then separated, typically using gas chromatography, and quantified by a thermal conductivity detector (TCD). bldpharm.comnih.gov The instrument is calibrated using certified standards to ensure accuracy. google.com The reliability of CHNS analysis is critical for confirming the pyridine ring structure and the presence of the sulfinate group.

Inductively Coupled Plasma (ICP) Techniques: For the determination of the sodium (Na) content and for trace metal analysis, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the methods of choice. bldpharm.com These techniques involve introducing the sample, usually in a liquid form, into an argon plasma, which atomizes and ionizes the material. bldpharm.com

However, the high salt concentration in a sample like this compound presents significant challenges for ICP analysis. nih.gov High levels of sodium can cause matrix effects, leading to signal suppression or enhancement, and potentially forming polyatomic ions that interfere with the detection of other elements. nih.gov To mitigate these issues, sample preparation steps such as dilution or the use of specific instrumental setups are often necessary. rsc.orgrsc.org Despite these challenges, ICP-MS offers high sensitivity for verifying the stoichiometric amount of sodium and for detecting any metallic impurities that might be present from the synthesis process, such as residual catalysts.

Halogen Analysis: The chlorine content is typically determined by methods other than combustion analysis. One common approach is ion chromatography. The sample is first combusted in an oxygen flask, which converts the covalently bonded chlorine into its ionic form (chloride, Cl⁻). google.com The resulting solution is then injected into an ion chromatograph for separation and quantification. google.com

The collective data from these elemental analysis techniques provides a comprehensive and quantitative picture of the composition of this compound, validating its chemical identity and purity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, orbital energies, and reactivity descriptors.

For Sodium 3-chloropyridine-2-sulfinate, DFT calculations would be instrumental in understanding its fundamental characteristics. The optimization of the molecular geometry would provide precise bond lengths and angles for the 3-chloropyridine (B48278) ring and the sodium sulfinate group. From the calculated electronic structure, key reactivity indicators such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a crucial parameter, with a smaller gap generally indicating higher chemical reactivity.

Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, studies on other pyridine (B92270) derivatives have used MEP maps to identify the most likely sites for chemical reactions. ekb.eg

While no specific DFT data for this compound has been published, studies on the related precursor, 3-chloropyridine, have utilized DFT (specifically the B3LYP method with a 6-311++G(d,p) basis set) to calculate its structure and vibrational frequencies, finding good agreement with experimental data. researchgate.netresearchgate.net Similar calculations on this compound would provide a foundational understanding of its electronic properties.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted ValueSignificance
HOMO EnergyData not availableIndicates the ability to donate electrons (nucleophilicity).
LUMO EnergyData not availableIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapData not availableCorrelates with chemical reactivity and stability.
Dipole MomentData not availableMeasures the overall polarity of the molecule.
Molecular Electrostatic PotentialData not availableIdentifies positive and negative regions, predicting sites for interaction.

Note: This table is illustrative. No published data is currently available for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For this compound, this approach could be used to model its synthesis or its subsequent reactions. For example, sulfinates are known to act as versatile building blocks in organic synthesis, participating in reactions that form C-S, N-S, or S-S bonds. nih.govsemanticscholar.org Computational modeling could clarify whether these reactions proceed through radical or ionic pathways by calculating the energies of the respective intermediates and transition states.

While no specific reaction mechanisms involving this compound have been computationally modeled, research on the reactivity of other pyridinium (B92312) salts and sulfinates has demonstrated the power of these methods. For example, DFT calculations have been used to investigate the transition states in nucleophilic aromatic substitution (SNAr) reactions on other pyridine rings, revealing how electron-withdrawing groups can stabilize the transition state and facilitate the reaction. researchgate.net

Table 2: Hypothetical Parameters for a Reaction Involving this compound

ParameterCalculated ValueSignificance
Activation Energy (Ea)Data not availableThe energy barrier that must be overcome for a reaction to occur.
Transition State GeometryData not availableThe specific atomic arrangement at the peak of the energy barrier.
Reaction Enthalpy (ΔH)Data not availableThe net energy change of the reaction (exothermic or endothermic).

Note: This table is illustrative. No published data is currently available for this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. science.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing.

If a crystal structure of this compound were determined, Hirshfeld surface analysis could be performed to break down the contributions of different types of intermolecular contacts (e.g., H···H, O···H, Cl···H). This analysis provides a "fingerprint" of the intermolecular interactions, which is crucial for understanding the physical properties of the solid material.

Although no such analysis exists for this compound, Hirshfeld surface analysis has been applied to numerous other organic salts and coordination polymers, revealing the dominant forces in their crystal packing. mdpi.comnih.gov For instance, in related compounds, these analyses often highlight the importance of hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure. science.gov

Table 3: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound

Intermolecular Contact TypePercentage ContributionDescription
H···HData not availableRepresents van der Waals interactions between hydrogen atoms.
O···H / H···OData not availableIndicates the presence of hydrogen bonds involving the sulfinate oxygen.
Cl···H / H···ClData not availableShows interactions involving the chlorine atom.
C···H / H···CData not availableOften related to C-H···π interactions.
N···H / H···NData not availableCan indicate hydrogen bonding with the pyridine nitrogen.

Note: This table is illustrative. No published data is currently available for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds. For this compound, methods like DFT can be used to calculate its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations of vibrational frequencies are particularly common. By computing the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum can be generated. This calculated spectrum is an invaluable aid in assigning the various peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-Cl stretches, S-O stretches, or pyridine ring vibrations. For example, DFT calculations have been successfully used to assign the vibrational spectra of 3-chloropyridine and other halogenated pyridines. researchgate.netnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing another layer of data to confirm the molecular structure.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
Infrared (IR) SpectroscopyS=O Asymmetric StretchData not available
Infrared (IR) SpectroscopyS-O Symmetric StretchData not available
Infrared (IR) SpectroscopyC-Cl StretchData not available
¹³C NMR SpectroscopyChemical Shift (C-S)Data not available
¹³C NMR SpectroscopyChemical Shift (C-Cl)Data not available
¹H NMR SpectroscopyChemical Shift (H4, H5, H6)Data not available

Note: This table is illustrative. No published data is currently available for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly useful for studying the conformational flexibility of molecules and their behavior in solution. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's structure evolves.

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the C-S bond. In solution, the simulations would also shed light on the solvation structure, showing how solvent molecules (e.g., water) arrange themselves around the sodium cation and the chloropyridine sulfinate anion. This is critical for understanding the compound's solubility and behavior in a liquid phase.

While no MD simulations have been reported for this compound, the technique has been applied to study the behavior of other sodium salts in aqueous solutions, providing insights into ion pairing, solvation shells, and aggregation. nih.govnih.gov

Coordination Chemistry of the Sulfinate Ligand and Metal Complexes

Binding Modes and Coordination Geometries

The sulfinate functional group is an ambidentate ligand, meaning it can coordinate to a metal center through either its sulfur or oxygen atoms. acs.org This versatility leads to several possible binding modes, which influence the geometry and stability of the resulting metal complex.

O-monodentate: The ligand binds to the metal through one of the oxygen atoms. This is observed in some square planar palladium complexes. acs.org

S-monodentate: The ligand coordinates via the sulfur atom. The Pd–S bond length in one such complex involving a 2-pyridyl sulfinate was found to be 2.2307(5) Å. acs.org

O,O-bidentate (chelating or bridging): Both oxygen atoms can coordinate to the same metal center (chelation) or to different metal centers (bridging).

κ²N,O-bidentate (chelating): In ligands that contain another potential donor site, such as the nitrogen atom in the pyridine (B92270) ring of Sodium 3-chloropyridine-2-sulfinate, chelation can occur. For instance, with pyridine-2-sulfinate substrates, a common binding mode involves coordination through the pyridine nitrogen and a sulfinate oxygen, forming a stable five-membered palladacycle. acs.org This chelation renders the derived palladium sulfinate complexes more thermodynamically stable. acs.org

The geometry of these complexes is often square planar, particularly with d⁸ metals like Palladium(II). acs.org In one characterized complex, a pyridine residue lies trans to a phosphine (B1218219) ligand, and a second sulfinate group coordinates via sulfur, trans to the oxygen of the chelating sulfinate. acs.org

Binding ModeCoordinating AtomsExample FeatureSource
O-monodentateOne OxygenObserved in square planar Palladium(II) complexes. acs.org
S-monodentateSulfurPd-S bond length of 2.2307(5) Å reported in a related complex. acs.org
κ²N,O-bidentatePyridine Nitrogen, One OxygenForms a stable five-membered metallocycle with Palladium. acs.org

Formation of Metal-Sulfinate Complexes (e.g., Palladium Sulfinate Complexes)

Metal-sulfinate complexes are typically formed through the reaction of a metal salt or a pre-catalyst complex with a sulfinate salt, such as this compound. A key pathway to forming these complexes in catalytic cycles is through transmetalation or displacement reactions. acs.orgnih.gov

In palladium-catalyzed cross-coupling reactions, putative palladium sulfinate intermediates can be generated by the displacement of a halide atom from an oxidative addition complex. acs.org For example, the reaction of an oxidative addition complex like (PCy₃)₂Pd(Ar)(Br) with a sodium sulfinate salt can lead to the formation of a post-transmetalation aryl palladium sulfinate complex. acs.org

The synthesis of these complexes can be achieved under mild conditions. nih.gov For instance, palladium-catalyzed sulfinylation of aryl halides has been developed as a direct method to access aryl sulfinates, which are key intermediates. nih.gov The choice of ligands, such as phosphines, on the metal center is crucial for the successful formation and stability of the resulting sulfinate complex. nih.govacs.org

A plausible mechanism for the formation of a palladium(II) sulfinate complex can be summarized as:

Generation of Pd(0): A palladium(II) precatalyst is reduced in situ to an active Pd(0) species. acs.org

Oxidative Addition: The aryl halide (e.g., bromobenzene) undergoes oxidative addition to the Pd(0) center to form a Pd(II) aryl halide complex. acs.org

Transmetalation/Displacement: The sulfinate salt displaces the halide ligand on the Pd(II) complex to form the final aryl palladium sulfinate complex. acs.org

Influence of Sulfinate Coordination on Catalytic Activity

The manner in which the sulfinate ligand coordinates to the metal center has a profound impact on the stability of the complex and its subsequent reactivity, thereby influencing its catalytic activity. acs.orgnih.gov

The chelation of the 2-pyridylsulfinate group via its nitrogen and oxygen atoms (κ²N,O-mode) creates a five-membered ring palladacycle. This structure significantly enhances the thermodynamic stability of the complex. acs.org This increased stability has a direct effect on key steps in the catalytic cycle, such as the extrusion of sulfur dioxide (SO₂). It has been shown that the rate of SO₂ extrusion is dramatically slowed in these stable palladacycles compared to carbocyclic systems that cannot form such chelates. acs.org

Furthermore, the strength of the metal-ligand bonds within the complex is critical. Weakening the Pd-N bond in the pyridine-2-sulfinate complex has been demonstrated to facilitate the extrusion of SO₂. acs.org This indicates that the catalytic activity can be tuned by modifying the ligand structure, for example, by altering substituents on the pyridine ring, which would affect the donor strength of the nitrogen atom. The stability of the Pd-N bond in the chelated complex is notably stronger than the Pd-S bond in related dimeric complexes. acs.org

Coordination FeatureEffectImpact on CatalysisSource
κ²N,O ChelationForms stable 5-membered palladacycleIncreases thermodynamic stability, slows SO₂ extrusion rate. acs.org
Pd-N Bond StrengthA stronger Pd-N bond stabilizes the complex.Weakening the Pd-N bond facilitates the key SO₂ extrusion step. acs.org
Ligand StructureSteric and electronic properties of substituents.Can be modified to tune catalyst performance and efficiency. nih.gov

Supramolecular Assembly Driven by Metal-Ligand Interactions

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. nih.gov Metal-ligand coordination is a powerful tool for driving this self-assembly process. acs.org Ligands with multiple coordination sites, like this compound (containing N, O, and S donors), are excellent candidates for constructing complex supramolecular architectures such as metallogels or coordination polymers. acs.org

The formation of these assemblies is governed by factors including the choice of metal ion, the ligand structure, solvent, and temperature. acs.org The directional nature of metal-coordination bonds, combined with other non-covalent forces like hydrogen bonding, π-π stacking, and van der Waals forces, directs the assembly process. acs.org

While specific studies on the supramolecular assembly of this compound are not detailed, principles can be drawn from related systems. For instance, sulfinate monolayers have been shown to self-assemble on gold surfaces, creating organized structures. acs.org Similarly, organic ligands containing nitrogen-heterocycles (like pyridine) and other donor groups are known to effectively promote the formation of metallogels and other supramolecular structures because they provide multiple points for both coordination and hydrogen bonding. acs.org The pyridine nitrogen and the sulfinate oxygens of the 3-chloropyridine-2-sulfinate ligand could bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination networks.

Advanced Applications in Chemical Synthesis and Materials Science Research Oriented

Catalyst Design and Development

While specific studies detailing the use of Sodium 3-chloropyridine-2-sulfinate as a direct catalyst or as a ligand in catalyst design are not yet prominent, its structural features suggest potential. The pyridine (B92270) nitrogen and sulfinate oxygens offer potential coordination sites for metal centers. Heterocyclic sulfinates can be precursors to ligands used in transition-metal catalysis. For instance, biomass-derived heterogeneous copper catalysts have been effectively used for C-H functionalization reactions involving sodium sulfinates, demonstrating the synergy between sulfinate chemistry and catalyst development. nih.gov This suggests a potential future where ligands derived from this compound could be developed for bespoke catalytic processes.

Synthesis of Diversified Heterocyclic Compounds

The most significant and immediate application of this compound is as a superior building block for synthesizing substituted pyridine derivatives, which are ubiquitous scaffolds in pharmaceuticals and functional materials. rsc.orgsemanticscholar.org

Research has shown that pyridine sulfinates are excellent, stable, and easy-to-handle nucleophilic partners in palladium-catalyzed cross-coupling reactions. bohrium.comnih.gov They serve as effective surrogates for the often unstable and inefficiently reacting pyridine-2-boronates in Suzuki-Miyaura cross-coupling. rsc.orgsemanticscholar.orgsigmaaldrich.com This desulfinylative cross-coupling allows for the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl halides. nih.govsigmaaldrich.com

Given this precedent, this compound is an ideal reagent for a palladium-catalyzed reaction with an aryl halide, which would form a 2-aryl-3-chloropyridine structure. The remaining chlorine at the 3-position can then undergo a second, distinct cross-coupling reaction, allowing for the controlled, stepwise synthesis of highly functionalized, non-symmetrical 2,3-disubstituted pyridines. nih.gov

Furthermore, sodium sulfinates are versatile precursors for forming carbon-sulfur bonds, leading to the synthesis of sulfones and sulfides, which are themselves important classes of heterocyclic compounds. rsc.orgnih.gov

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction TypeCoupling PartnerCatalyst/ConditionsPotential Product ClassSignificance
Desulfinylative Suzuki-Miyaura CouplingAryl/Heteroaryl Halide (e.g., R-Br)Pd(OAc)₂, PCy₃, K₂CO₃2-Aryl-3-chloropyridinesAccess to biaryl pyridine scaffolds, overcoming instability of corresponding boronates. rsc.orgnih.gov
C-S Bond Formation (Sulfonylation)Alkyl Halide (e.g., R-X)Base, Solvent3-Chloro-2-pyridyl SulfonesSynthesis of heterocyclic sulfones, a key pharmacophore. nih.govnih.gov

Development of New Reagents for Organic Transformations

Sodium sulfinates are recognized as multifaceted reagents whose reactivity can be tuned depending on the reaction conditions. rsc.orgnih.gov They can act as sources for sulfonylating (RSO₂–), sulfinylating (RSO–), or sulfenylating (RS–) species. rsc.orgnih.gov

Specifically, this compound can be a precursor to a variety of other reactive intermediates:

Oxidation: It can be oxidized to generate a highly reactive 3-chloropyridine-2-sulfonyl species (e.g., sulfonyl chloride or sulfonate ester). These are powerful electrophiles used in the synthesis of sulfonamides and sulfonate esters. rsc.org

Radical Generation: Under photoredox, electrochemical, or chemically mediated conditions, sodium sulfinates can generate sulfonyl radicals. rsc.org A 3-chloropyridin-2-ylsulfonyl radical derived from this compound could participate in radical-triggered cyclizations and multicomponent reactions to build complex heterocyclic systems.

This versatility allows for the development of novel reagents tailored for specific organic transformations, all originating from a single, stable precursor.

Role in Polymer Chemistry and Supramolecular Structures

The role of this compound in polymer chemistry is not yet defined in the literature. However, its potential in supramolecular chemistry is significant. The formation of ordered, non-covalent assemblies is guided by intermolecular forces, primarily hydrogen bonding.

The structure of this compound contains key features for directing supramolecular assembly:

Hydrogen Bond Acceptors: The pyridine nitrogen atom and the two oxygen atoms of the sulfinate group are potent hydrogen bond acceptors.

Ionic Interactions: The ionic bond between the sulfinate anion and the sodium cation can guide crystal packing.

By reacting the sulfinate to form derivatives like sulfonamides, additional hydrogen bond donors (N-H groups) can be introduced. These functionalities can interact to form predictable patterns, such as dimers, chains, or layered sheets, which are fundamental to crystal engineering and the design of materials with specific properties.

Sustainable Chemistry Considerations and Process Innovation

Integration of Green Solvents in Synthesis

The principles of green chemistry encourage the substitution of conventional volatile organic solvents with more environmentally friendly alternatives. Water, in this context, stands out as a prime green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com

Recent advancements in synthetic organic chemistry have demonstrated the feasibility of conducting reactions for the synthesis of sulfur-containing compounds in aqueous media. mdpi.comrsc.org For instance, an efficient iodine-mediated approach for synthesizing sulfonamides from sodium sulfinates and amines has been successfully developed using water as the solvent at room temperature. rsc.org This methodology is not only environmentally friendly but also simplifies the purification process of the desired products. rsc.org The high polarity of water can facilitate the precipitation of products, making their isolation more straightforward. mdpi.com

In the context of producing precursors or related structures, water has been used effectively. For example, during the synthesis of 3-chloropyridine (B48278), water is used to dissolve the hydrochlorate of the acid-binding agent, allowing for its separation from the organic layer. google.com While specific studies on the synthesis of Sodium 3-chloropyridine-2-sulfinate in green solvents are not extensively detailed, the successful application of water in the synthesis of analogous sodium sulfinates and their derivatives strongly suggests its potential for integration into the synthesis of the target compound. rsc.orgrsc.org

Table 1: Comparison of Solvents in Chemical Synthesis

Solvent TypeAdvantagesDisadvantagesRelevance to Sulfinate Synthesis
Conventional Organic Solvents High solubility for non-polar reactantsOften volatile, flammable, toxic, and environmentally persistentTraditionally used but pose environmental and safety risks.
Green Solvents (e.g., Water) Non-toxic, non-flammable, abundant, low cost mdpi.comLimited solubility for non-polar compounds, high boiling point requires more energy for removalProven effective for synthesis of related sulfonamides and sulfinates, offering a safer and more sustainable alternative. mdpi.comrsc.org
Ionic Liquids Low vapor pressure, high thermal stabilityHigh cost, potential toxicity, recycling can be complexCan be used as a catalyst and solvent system in the synthesis of related S-heterocycles. mdpi.com

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is a cornerstone of green process innovation. This can be achieved by designing synthetic protocols that proceed under milder conditions, such as ambient temperature and pressure, or by utilizing energy-efficient technologies.

Many modern synthetic methods for sulfinate derivatives are designed to operate at room temperature, eliminating the need for heating or cooling, which are energy-intensive processes. The iodine-mediated synthesis of sulfonamides from sodium sulfinates in water is a prime example of a room-temperature protocol. rsc.org Similarly, palladium-catalyzed sulfination reactions to produce aryl sulfinates can operate under mild conditions. nih.gov

Alternative energy sources are also being explored to enhance reaction rates and reduce energy input compared to conventional heating. These include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.gov

Ultrasound-assisted synthesis (Sonochemistry): The use of ultrasound can also accelerate reactions and improve yields, often under milder conditions than traditional methods. nih.gov

While direct application of these methods to this compound is not yet documented, their successful use in the synthesis of other arylsulfonamide derivatives points to a promising avenue for improving the energy efficiency of its production process. nih.gov

Waste Minimization Strategies

A key goal of sustainable chemistry is the reduction or elimination of waste at its source. In the synthesis of this compound and its precursors, several strategies can be employed to minimize waste. epa.gov

One significant source of waste is the use and disposal of solvents. Implementing solvent recycling can drastically reduce waste volume. epa.gov In a patented method for preparing the precursor 3-chloropyridine, the organic solvent (toluene) is recovered and recycled for subsequent batches, significantly reducing waste and material costs. google.com Furthermore, the aqueous waste generated during washing steps can also be recycled for use in the extraction phase of the following batch. google.com

Another strategy is to improve reaction efficiency and selectivity to reduce the formation of byproducts. The choice of catalyst and reaction conditions plays a crucial role here. A highly selective reaction minimizes the need for extensive purification steps, which themselves can generate significant waste. The development of a novel process for 3-chloropyridine synthesis boasts a high yield (over 83%) and high purity (≥99.5%), which inherently limits waste generation. google.com

Table 2: Waste Reduction Techniques in Chemical Synthesis

StrategyDescriptionExample of Application
Solvent Recycling Recovering and reusing solvents from the reaction mixture. epa.govIn 3-chloropyridine synthesis, toluene (B28343) is recycled for subsequent batches. google.com
Aqueous Waste Reuse Reusing water from washing or extraction steps in other parts of the process.Wastewater from washing is recycled for the extraction stage in the next batch. google.com
High-Yield Synthesis Optimizing reactions to maximize the conversion of reactants to the desired product, minimizing byproducts.A novel route to 3-chloropyridine achieves yields of 83-86%. google.com
Atom Economy Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.Not explicitly detailed for this compound, but a general principle of green chemistry.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Reaction Pathways

The reactivity of sodium 3-chloropyridine-2-sulfinate is traditionally dominated by its role in forming sulfones or as a precursor in cross-coupling reactions. However, future research is set to explore more unconventional transformations.

One promising area is the engagement of sulfinates in radical chemistry. nih.gov Visible-light-driven photocatalysis can generate sulfonyl radicals from sulfinate salts, enabling novel carbon-carbon and carbon-heteroatom bond formations. nih.govrsc.org For instance, the formation of electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and sulfinates can initiate catalyst-free radical reactions upon exposure to visible light. nih.gov This allows for the three-component reaction involving alkenes, leading to complex β-pyridyl alkyl sulfones. nih.gov

Furthermore, electrochemical methods are providing new avenues for functionalizing pyridines. An electrochemical approach has been developed for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates like this compound. nih.govresearchgate.net This process involves a redox-neutral dearomatization-rearomatization strategy, showcasing how electrochemistry can achieve selective functionalization that is challenging through traditional means. nih.govresearchgate.net The reaction proceeds through a tandem sequence of dearomative cycloaddition, electrooxidative C–H sulfonation, and acid-promoted rearomatization. researchgate.net

Development of Asymmetric Transformations

The development of asymmetric reactions involving sulfinate precursors is a significant goal for accessing chiral molecules, which are crucial in pharmaceuticals and agrochemicals. While direct asymmetric transformations using this compound are still an emerging field, the potential is considerable.

Future work will likely focus on the development of chiral catalysts that can differentiate between the enantiotopic faces of the sulfinate group or a prochiral substrate. For example, copper(I)-catalyzed dearomatization of pyridines has been shown to be effective in creating chiral products, and similar strategies could be adapted for reactions involving sulfinate nucleophiles. nih.gov The synthesis of chiral sulfoxides from sulfinates is a well-established area that could be expanded to include complex heterocyclic sulfinates, providing a route to valuable chiral building blocks.

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate drug discovery and process development, the integration of modern automation technologies is essential. youtube.com High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions, including different catalysts, ligands, bases, and solvents, to quickly identify optimal protocols. nih.govunchainedlabs.comsigmaaldrich.com This is particularly valuable for complex cross-coupling reactions where pyridine (B92270) sulfinates are used as alternatives to unstable boronic acids. nih.govsigmaaldrich.com

Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability. youtube.comvapourtec.com For reactions involving potentially hazardous intermediates or highly exothermic processes, flow reactors provide a safer environment. The synthesis of sulfinates and their subsequent use in transformations can be streamlined into a continuous process, increasing efficiency and yield. youtube.comresearchgate.net For example, the use of flow technology has been demonstrated as a robust platform for activating gaseous alkanes to form sulfinates. researchgate.net

Advanced Computational Methodologies for Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.govnih.govmdpi.com DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain observed regioselectivity. tib.euresearchgate.net

For this compound, computational studies can help in several key areas:

Mechanism Elucidation: DFT can model the pathways of both traditional (e.g., Pd-catalyzed cross-coupling) and unconventional (e.g., photocatalytic) reactions to understand the role of the catalyst, ligands, and reactants. researchgate.net

Reaction Prediction: By calculating activation barriers, computational models can predict the feasibility of novel, untested transformations, guiding experimental efforts toward more promising avenues. tib.eu

Catalyst Design: In-silico design of new ligands and catalysts can be performed to enhance reactivity, selectivity, and efficiency in reactions involving pyridine sulfinates.

For example, DFT studies have been used to investigate the divergent reactivity of sulfinates with pyridinium (B92312) salts, revealing the energetic differences between one-electron (radical) and two-electron (ionic) pathways. nih.govrsc.org Such insights are crucial for selectively controlling reaction outcomes.

Expanding the Scope of Sulfinate-Mediated Derivatization

This compound is an excellent precursor for a wide range of pyridine derivatives. The desulfinative cross-coupling reaction, where the sulfinate group acts as a leaving group, is a powerful tool for C-C bond formation. nih.govsigmaaldrich.comrsc.org This method has proven superior to the traditional Suzuki-Miyaura coupling for many pyridine-based systems, which often suffer from instability and low reactivity of the corresponding boronate reagents. nih.govsigmaaldrich.comsemanticscholar.org

Future research will focus on expanding the variety of coupling partners and reaction types. This includes:

Novel Cross-Coupling Partners: Moving beyond standard aryl halides to include pseudohalides, and developing transition-metal-free coupling methods, for instance with Grignard reagents.

Late-Stage Functionalization: Applying these coupling strategies to complex, biologically active molecules to rapidly generate libraries of new compounds for drug discovery. thieme-connect.comresearchgate.net The stability and reactivity of pyridine sulfinates make them ideal for modifying intricate molecular scaffolds. nih.govthieme-connect.com

Diverse Transformations: Using the sulfinate as a handle for introducing other functional groups, such as amines, ethers, and thioethers, through various synthetic transformations. nih.govrsc.org

Table 1: Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Pyridine SulfinateCoupling PartnerCatalyst SystemYieldReference
Pyridine-3-sulfinate4-Bromotoluene (B49008)Pd(OAc)₂ / PCy₃, K₂CO₃99% nih.gov
Pyridine-2-sulfinate4-Chlorotoluene (B122035)Pd(OAc)₂ / PCy₃, K₂CO₃87% rsc.org
Pyridine-2-sulfinate3-BromopyridinePd(OAc)₂ / PCy₃, K₂CO₃91% thieme-connect.com
Varenicline-ClThiophene-2-sulfinatePd(OAc)₂ / PCy₃, K₂CO₃74% nih.govsemanticscholar.org

Novel Applications in Functional Materials Chemistry

The pyridine motif is a key component in many functional materials due to its electronic properties and coordination ability. rsc.orgrsc.org Derivatives of this compound can serve as building blocks for a new generation of materials with applications in electronics and optics.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are widely used as electron-transporting materials (ETMs) and host materials in OLEDs. rsc.orgrsc.org The introduction of sulfonyl groups or bi-aryl structures derived from sulfinates can tune the frontier molecular orbital (HOMO/LUMO) energy levels, leading to improved device efficiency, lower operating voltages, and enhanced stability. rsc.orgacs.orgnih.gov

Polymers and Metal-Organic Frameworks (MOFs): The derivatization of the pyridine ring allows for the creation of monomers that can be polymerized to form functional polymers or used as ligands in the synthesis of MOFs. vapourtec.com These materials could have applications in gas storage, catalysis, and sensing.

Ligand Synthesis: Substituted pyridines are fundamental ligands in coordination chemistry and catalysis. rsc.org The versatility of sulfinate-based cross-coupling provides a robust platform for synthesizing novel and complex ligands for various catalytic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 3-chloropyridine-2-sulfinate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation and subsequent reduction of pyridine derivatives. For example, sulfinate salts can be prepared via nucleophilic substitution of chloropyridines with sulfinating agents under controlled pH (7–9) and inert atmospheres (N₂/Ar) to prevent oxidation. Reaction optimization should include kinetic studies using HPLC to monitor intermediate formation and stoichiometric adjustments to minimize byproducts like disulfides .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve sulfinate proton environments and confirm substitution patterns.
  • FT-IR : Identify sulfinate (S=O) stretches at 1040–1120 cm⁻¹ and pyridine ring vibrations.
  • HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to assess purity and detect trace impurities. Calibrate against certified reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • Emergency Procedures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments across pH gradients (4–10) using standardized buffers (e.g., phosphate/citrate) to isolate pH-dependent reactivity.
  • Computational Modeling : Perform DFT calculations to predict protonation states of the sulfinate group and their influence on nucleophilic substitution kinetics.
  • Cross-Laboratory Validation : Share raw data via collaborative platforms to verify reproducibility, addressing potential discrepancies in reagent purity or analytical calibration .

Q. What strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities by measuring heat changes during ligand-target interactions.
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on halogen-bonding interactions between the chlorine atom and active-site residues.
  • In Vitro Assays : Test inhibition/activation effects on relevant enzymes (e.g., kinases) using fluorogenic substrates and dose-response curves (IC₅₀/EC₅₀ determination) .

Q. How should researchers design experiments to investigate environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photolysis Studies : Exclude solutions to UV-Vis light (254–365 nm) in photoreactors and analyze degradation products via LC-QTOF-MS.
  • Microbial Biodegradation : Use soil or wastewater microcosms under aerobic/anaerobic conditions, tracking sulfinate depletion via ion chromatography.
  • Ecotoxicology : Assess acute toxicity using Daphnia magna or Vibrio fischeri bioassays, correlating results with OECD Test Guidelines .

Q. What statistical approaches are suitable for analyzing contradictory data in meta-reviews of the compound’s synthetic yields?

  • Methodological Answer :

  • Meta-Regression : Apply random-effects models to account for inter-study variability (e.g., catalyst types, solvent systems).
  • Sensitivity Analysis : Exclude outliers (e.g., yields >95%) and re-evaluate effect sizes.
  • Publication Bias Assessment : Use funnel plots and Egger’s test to detect selective reporting .

Tables for Key Data

Property Analytical Method Typical Results Reference
PurityHPLC (UV detection at 254 nm)≥98% (with <0.5% disulfide byproduct)
Aqueous SolubilityGravimetric analysis45–50 g/L (25°C, pH 7)
Thermal Stability (TGA)Thermogravimetric analysisDecomposition onset: 220°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.